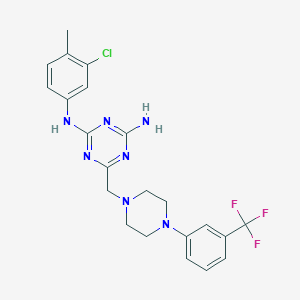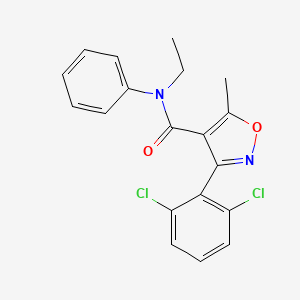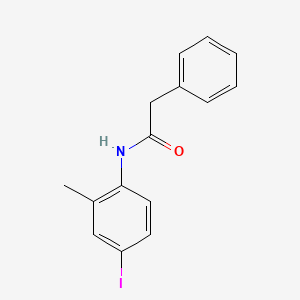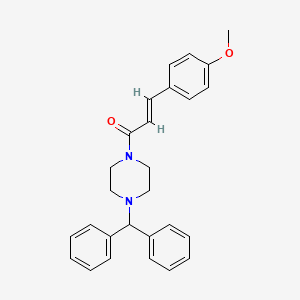
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and multiple substituents such as chloro, methyl, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine moiety and the various substituents. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the triazine core are replaced by other functional groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding interactions, which can result in the inhibition or activation of target molecules, ultimately influencing cellular processes.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)urea: This compound shares the chloro and methyl substituents but lacks the triazine and piperazine moieties.
N-(3-chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: This compound has a similar trifluoromethylphenyl group but differs in the core structure and functional groups.
3-chloro-4-methylphenylboronic acid: This compound contains the chloro and methyl substituents but has a boronic acid group instead of the triazine and piperazine moieties.
Propriétés
Formule moléculaire |
C22H23ClF3N7 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
2-N-(3-chloro-4-methylphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23ClF3N7/c1-14-5-6-16(12-18(14)23)28-21-30-19(29-20(27)31-21)13-32-7-9-33(10-8-32)17-4-2-3-15(11-17)22(24,25)26/h2-6,11-12H,7-10,13H2,1H3,(H3,27,28,29,30,31) |
Clé InChI |
WOTAJVWZAFFKKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)




![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)

![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)


![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
